tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester group and a chlorosulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and chlorosulfonylmethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The chlorosulfonyl group can be reduced to form sulfonamides.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chlorosulfonyl group can yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Tert-butyl esters:
Uniqueness
Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring with a tert-butyl ester and a chlorosulfonylmethyl group
Properties
CAS No. |
2703749-06-6 |
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Molecular Formula |
C10H18ClNO5S |
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
UIXRWCSPFYYEDC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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